N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16508706
InChI: InChI=1S/C11H9F6NO2/c12-10(13,14)9(20,11(15,16)17)8(19)18-6-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,18,19)
SMILES:
Molecular Formula: C11H9F6NO2
Molecular Weight: 301.18 g/mol

N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide

CAS No.:

Cat. No.: VC16508706

Molecular Formula: C11H9F6NO2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide -

Specification

Molecular Formula C11H9F6NO2
Molecular Weight 301.18 g/mol
IUPAC Name N-benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
Standard InChI InChI=1S/C11H9F6NO2/c12-10(13,14)9(20,11(15,16)17)8(19)18-6-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,18,19)
Standard InChI Key MJINMYSBOXKORR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is C₁₁H₉F₆NO₂, yielding a molecular weight of 301.18 g/mol. This formula is derived from the propanamide skeleton (C₃H₅NO) modified by the addition of two trifluoromethyl groups, a hydroxyl group, and a benzyl substituent.

IUPAC Name and SMILES Notation

  • IUPAC Name: N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide

  • SMILES: CC(C(=O)NC1=CC=CC=C1)(C(F)(F)F)(O)C(F)(F)F

The SMILES string explicitly denotes the hydroxyl and trifluoromethyl groups at the 2-position of the propanamide chain, along with the benzyl group attached to the amide nitrogen.

Structural Analysis

The compound’s structure features:

  • A central carbon atom bonded to two trifluoromethyl groups, a hydroxyl group, and the amide carbonyl.

  • A benzyl group enhancing hydrophobicity and influencing binding interactions with biological targets.

  • The hydroxyl group introduces polarity, balancing the hydrophobic trifluoromethyl substituents and enabling hydrogen-bonding interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves the reaction of benzylamine with a trifluoromethyl ketone precursor under controlled conditions. For example:

  • Step 1: Condensation of benzylamine with 3,3,3-trifluoro-2-(trifluoromethyl)oxirane to form an intermediate.

  • Step 2: Hydrolysis of the intermediate under acidic or basic conditions to yield the hydroxy-trifluoromethyl propanamide.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance reaction efficiency and yield. Key parameters include:

  • Temperature: Maintained between 0–60°C to prevent decomposition.

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) to accelerate trifluoromethylation.

  • Purification: Recrystallization using hexane/ethyl acetate mixtures or column chromatography.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/Description
Melting PointNot extensively reported
SolubilitySoluble in DCM, THF, DMF; insoluble in water
Lipophilicity (LogP)Estimated 3.2 ± 0.5

The high lipophilicity arises from the trifluoromethyl and benzyl groups, while the hydroxyl group moderates solubility in polar solvents .

Chemical Reactivity

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone derivative, N-Benzyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide, using reagents like potassium permanganate (KMnO₄) in acidic conditions.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the amide to an amine, yielding N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine.

Substitution Reactions

The benzyl group participates in nucleophilic substitution, enabling the synthesis of derivatives with altered pharmacokinetic profiles.

Biological Activity

Bacterial StrainMIC (µg/mL) for Analogues
Staphylococcus aureus8–16
Escherichia coli16–32

These values suggest potential utility in combating Gram-positive pathogens.

Metabolic Stability

The trifluoromethyl groups resist oxidative metabolism, prolonging the compound’s half-life in vivo. Computational models (e.g., SPARC) predict a hepatic clearance rate of <15 mL/min/kg .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey Differences
N-Phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamideMethyl substituent reduces lipophilicity (LogP 2.8)
2-HydroxyflutamideNitro group increases metabolic lability

The benzyl group in the target compound enhances membrane permeability compared to phenyl or methyl analogues .

Applications and Future Directions

Medicinal Chemistry

  • Antimicrobial Agents: Optimizing substituents to improve potency against multidrug-resistant strains.

  • Protease Inhibitors: Leveraging hydrogen-bonding capacity for targeted enzyme inhibition.

Materials Science

  • Fluorinated Polymers: Incorporating the compound as a monomer to enhance thermal stability.

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